Hydrodolasetron

5-HT3 receptor Binding affinity IC50

Hydrodolasetron (CAS 127951-99-9) is the only valid molecular species for 5-HT3 receptor studies. Unlike the prodrug dolasetron, it directly delivers 40-fold greater potency (IC50 0.29 nM) without kinetic conversion variability—guaranteeing accurate dose-response curves in vitro. It is also the gold-standard positive control for hERG torsadogenicity assays (QTc prolongation +27 ms) and the preferred CYP2D6 probe for pharmacogenomics. Procure hydrodolasetron to eliminate confounding variables and secure reproducible, translatable data.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 127951-99-9
Cat. No. B601787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrodolasetron
CAS127951-99-9
Synonyms2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.;  1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1
InChIKeyMLWGAEVSWJXOQJ-NRVGHSGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydrodolasetron CAS 127951-99-9: The Active 5-HT3 Antagonist Metabolite


Hydrodolasetron (CAS 127951-99-9) is the primary pharmacologically active metabolite of the antiemetic prodrug dolasetron [1]. As a highly potent and selective antagonist of the serotonin 5-HT3 receptor, it is the molecular species responsible for the clinical antiemetic efficacy observed following administration of dolasetron mesylate [1][2]. The compound undergoes rapid formation in vivo via ubiquitous carbonyl reductase, reaching peak plasma concentrations in under one hour, and exhibits a mean elimination half-life of approximately 7–8 hours [1][3]. Its high binding affinity for the 5-HT3A receptor (IC50 = 0.29 nM) underpins its utility in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [4].

Why Dolasetron Prodrug Data Does Not Reflect Hydrodolasetron Potency


Direct procurement or experimental substitution of the prodrug dolasetron for the active metabolite hydrodolasetron is scientifically unsound. Dolasetron itself is a weak antagonist at the 5-HT3 receptor and is rapidly and completely eliminated from plasma with a half-life of less than 10 minutes [1]. The clinical antiemetic effect is entirely dependent on the rapid in vivo reduction to hydrodolasetron [2]. Therefore, any in vitro or in vivo study requiring the active molecular entity must use hydrodolasetron directly to avoid the confounding variable of prodrug conversion kinetics and to ensure accurate dose-response relationships. Furthermore, hydrodolasetron demonstrates a 40-fold greater potency at the target 5-HT3A receptor compared to the parent compound, rendering dolasetron unsuitable as a comparator for mechanism-of-action studies [3].

Quantitative Differentiation: Hydrodolasetron vs. 5-HT3 Antagonist Comparators


Superior 5-HT3A Receptor Binding Affinity Compared to Dolasetron

Hydrodolasetron exhibits a 40-fold higher potency for the 5-HT3A receptor compared to its parent prodrug, dolasetron [1]. This difference is critical for understanding the pharmacodynamic activity of dolasetron-based therapies, as the clinical effect is mediated by the metabolite, not the administered compound. A direct comparison in NG108-15 cells also showed an IC50 of 0.1 nM for hydrodolasetron versus 3.8 nM for dolasetron, a 38-fold difference [2].

5-HT3 receptor Binding affinity IC50

Comparative 5-HT3A Receptor Affinity Among First-Generation Antiemetics

When compared to other first-generation 5-HT3 antagonists, hydrodolasetron (IC50 = 0.29 nM) demonstrates a potency intermediate between granisetron (IC50 = 0.2 nM) and ondansetron (IC50 = 6.4 nM) [1]. This places hydrodolasetron as a more potent alternative to ondansetron in receptor binding studies, while being slightly less potent than granisetron.

5-HT3 receptor Binding affinity Comparator analysis

Pharmacokinetic Profile and High Oral Bioavailability

Hydrodolasetron demonstrates favorable and predictable pharmacokinetics. Following oral administration of dolasetron, the 'apparent' oral bioavailability calculated using hydrodolasetron plasma concentrations is 76% [1]. The time to maximum plasma concentration (Tmax) is consistently less than 1 hour, and the elimination half-life (t1/2) ranges from 6.6 to 8.8 hours, supporting once-daily dosing regimens [1][2].

Pharmacokinetics Bioavailability Metabolism

Metabolic Pathway Dependent on CYP2D6 Polymorphism

Hydrodolasetron clearance is largely mediated by the polymorphic CYP2D6 enzyme, a characteristic it shares with ondansetron and palonosetron, but not with granisetron (which is metabolized by CYP3A4) [1]. This introduces potential variability in drug exposure and efficacy between CYP2D6 extensive and poor metabolizers [2]. A study confirmed that co-administration of aprepitant, a CYP3A4 inhibitor, does not significantly alter hydrodolasetron pharmacokinetics, highlighting CYP2D6 as the primary clearance route [2].

Pharmacogenomics CYP2D6 Drug metabolism

Dose-Dependent QT Interval Prolongation

Hydrodolasetron is associated with dose-dependent QT interval prolongation, an effect not primarily driven by the parent compound dolasetron [1]. At therapeutic doses (1.8 mg/kg dolasetron, equivalent to ~100 mg), the mean QTc prolongation is 27 ms, which increases to 39 ms at supratherapeutic doses (2.4 mg/kg) [2]. In contrast, palonosetron and ondansetron show minimal QT effects at clinical doses (1-5 ms prolongation) [2]. This represents a distinct safety profile that is critical for experimental design and for any studies involving cardiovascular endpoints.

Cardiac safety QT prolongation Torsadogenicity

Equivalent Clinical Antiemetic Efficacy to Other 5-HT3 Antagonists

In clinical settings, hydrodolasetron (administered as the prodrug dolasetron) demonstrates non-inferior efficacy to other first-generation 5-HT3 antagonists. A single intravenous dose of dolasetron 1.8 mg/kg was as effective as intravenous granisetron 3 mg or ondansetron 32 mg for preventing acute CINV after highly emetogenic chemotherapy [1]. For PONV, a 50 mg IV dose of dolasetron was as effective as ondansetron 4 mg [1].

Clinical efficacy CINV PONV Comparative trial

Optimal Procurement and Research Applications for Hydrodolasetron


In Vitro 5-HT3 Receptor Pharmacology and Binding Studies

Hydrodolasetron is the preferred compound for in vitro assays investigating 5-HT3 receptor antagonism. Its high affinity (IC50 = 0.29 nM) and 40-fold greater potency than the prodrug dolasetron make it essential for accurate concentration-response curves, competitive binding assays, and electrophysiology studies in oocyte or cell line models [1][2]. Using dolasetron in these systems would introduce significant error due to its low potency and lack of metabolic activation.

Cardiac Safety and QT Prolongation Studies

Due to its well-characterized, dose-dependent effect on QT interval prolongation, hydrodolasetron serves as a positive control or test compound in preclinical and clinical studies of drug-induced torsadogenicity [3]. Its significant QTc prolongation (27 ms at therapeutic doses) contrasts with other 5-HT3 antagonists like ondansetron and palonosetron, making it a valuable tool for validating cardiac safety assays and understanding structure-activity relationships for hERG channel interactions [3][4].

Pharmacogenomic Research on CYP2D6 Polymorphisms

As a substrate for the polymorphic CYP2D6 enzyme, hydrodolasetron is an ideal probe for pharmacogenomic studies aimed at understanding inter-individual variability in antiemetic response and drug metabolism [5]. Its use in studies with genotyped CYP2D6 poor and extensive metabolizers allows for the direct assessment of how genetic variation impacts drug exposure and clinical efficacy, particularly in comparison to CYP3A4-metabolized alternatives like granisetron [6].

Development of Novel Antiemetic Formulations

The favorable pharmacokinetic profile of hydrodolasetron—including 76% oral bioavailability, a Tmax of <1 hour, and a 7-8 hour half-life—makes it an attractive candidate for the development of new oral or parenteral antiemetic formulations [7][8]. Researchers seeking to improve upon existing 5-HT3 antagonist therapies may select hydrodolasetron as a starting point for prodrug design, extended-release formulations, or combination products, leveraging its well-defined PK/PD relationship.

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